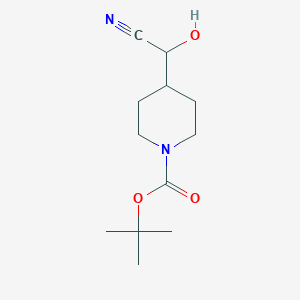
1-Boc-4-(Cyanohydroxymethyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Boc-4-(Cyanohydroxymethyl)piperidine is a chemical compound with the molecular formula C12H22N2O3. It is a derivative of piperidine, a six-membered heterocyclic amine, and is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a cyanohydroxymethyl group, and a piperidine ring. This compound is commonly used as an intermediate in organic synthesis and pharmaceutical research due to its unique structural features and reactivity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Boc-4-(Cyanohydroxymethyl)piperidine typically involves the following steps:
Starting Material: The synthesis begins with 4-piperidone hydrochloride hydrate.
Reduction: The 4-piperidone is reduced using sodium borohydride in methanol to yield 4-hydroxypiperidine.
Protection: The hydroxyl group is protected by reacting with di-tert-butyl dicarbonate (Boc2O) in the presence of potassium carbonate to form 1-Boc-4-hydroxypiperidine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems for reagent addition, and stringent quality control measures to ensure high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
1-Boc-4-(Cyanohydroxymethyl)piperidine undergoes various chemical reactions, including:
Oxidation: The cyanohydroxymethyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) for Boc deprotection.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Free amine derivatives.
Wissenschaftliche Forschungsanwendungen
1-Boc-4-(Cyanohydroxymethyl)piperidine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as a building block in material science.
Wirkmechanismus
The mechanism of action of 1-Boc-4-(Cyanohydroxymethyl)piperidine is primarily related to its ability to act as a precursor in various chemical reactions. The Boc protecting group stabilizes the molecule, allowing selective reactions at the cyanohydroxymethyl group. The compound can interact with molecular targets such as enzymes and receptors, influencing biological pathways and processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate): Used as an intermediate in the synthesis of fentanyl and related derivatives.
N-Boc-4-hydroxypiperidine: A precursor in the synthesis of various piperidine derivatives.
Uniqueness
1-Boc-4-(Cyanohydroxymethyl)piperidine is unique due to the presence of both a cyanohydroxymethyl group and a Boc protecting group, which provides versatility in synthetic applications. This combination allows for selective functionalization and modification, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Eigenschaften
Molekularformel |
C12H20N2O3 |
|---|---|
Molekulargewicht |
240.30 g/mol |
IUPAC-Name |
tert-butyl 4-[cyano(hydroxy)methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C12H20N2O3/c1-12(2,3)17-11(16)14-6-4-9(5-7-14)10(15)8-13/h9-10,15H,4-7H2,1-3H3 |
InChI-Schlüssel |
DDPABXJZLDEOTI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(C#N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


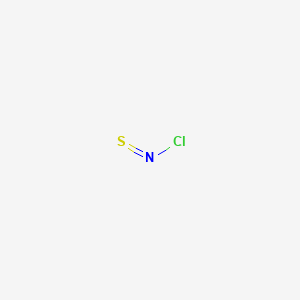
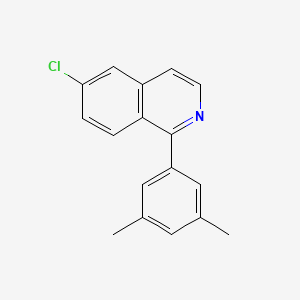
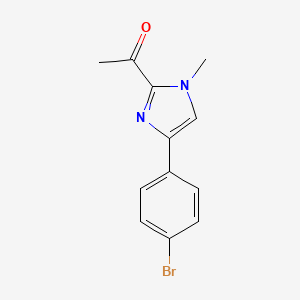
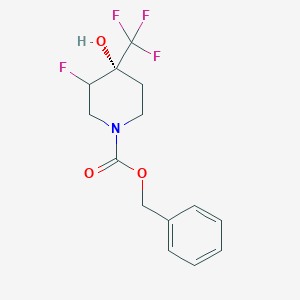
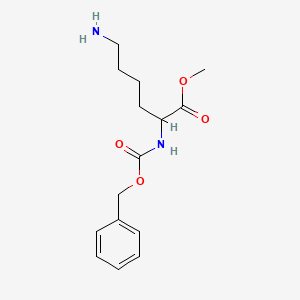
![2-[[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino]acetamide](/img/structure/B14782522.png)
![{1-[2-(6-Bromo-1H-benzoimidazol-2-yl)-pyrrolidine-1-carbonyl]-2-methyl-propyl}-carbamic acid methyl ester](/img/structure/B14782535.png)

![2-[(4-Methylpiperazin-1-yl)methyl]-3-[[4-(3-nitrophenyl)-1,3-thiazol-2-yl]methyl]quinazolin-4-one](/img/structure/B14782544.png)
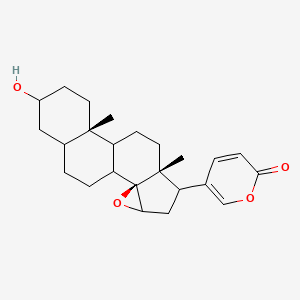
![(2S)-2-amino-3-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B14782546.png)
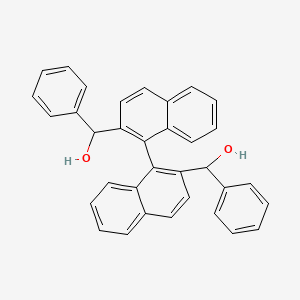
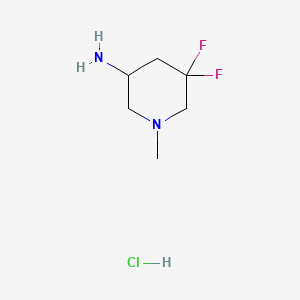
![(1R,2S,3S,5S)-Methyl 3-(4-chlorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B14782564.png)
